molecular formula C13H14N4O2 B14220813 (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one

(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one

Cat. No.: B14220813
M. Wt: 258.28 g/mol
InChI Key: DWEZBNJPVUKCDS-IFQGXUADSA-N
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Description

(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their extensive range of biological activities, including anticancer, antiviral, and antibacterial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one typically involves the condensation of 2-methylbenzimidazole with appropriate diazonium salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds with varied functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

The compound exhibits significant biological activity, making it a candidate for drug development. It has shown potential in inhibiting the growth of certain cancer cell lines and possesses antiviral properties .

Medicine

In medicine, derivatives of this compound are being studied for their potential use as anticancer agents. The presence of the benzimidazole moiety is crucial for its interaction with biological targets .

Industry

Industrially, the compound is used in the synthesis of dyes and pigments due to its stable azo linkage. It also finds applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to specific sites, inhibiting the activity of enzymes involved in cell proliferation and viral replication . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one stands out due to its unique azo linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s stability and reactivity, making it a versatile molecule for various applications .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one

InChI

InChI=1S/C13H14N4O2/c1-7(18)13(8(2)19)17-16-10-4-5-11-12(6-10)15-9(3)14-11/h4-6,18H,1-3H3,(H,14,15)/b13-7-,17-16?

InChI Key

DWEZBNJPVUKCDS-IFQGXUADSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)N=N/C(=C(/C)\O)/C(=O)C

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N=NC(=C(C)O)C(=O)C

Origin of Product

United States

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